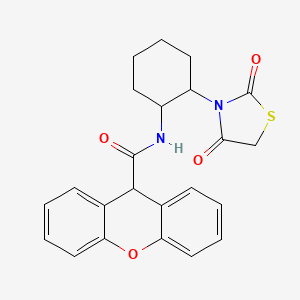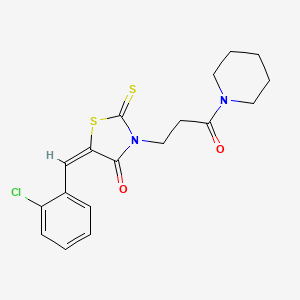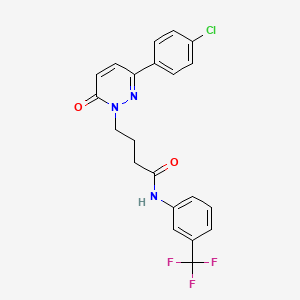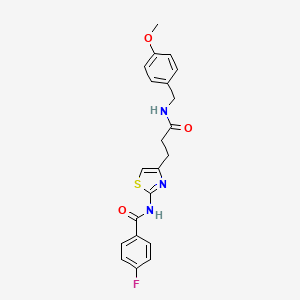![molecular formula C14H10F3N3O2S B2644111 1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine CAS No. 883104-48-1](/img/structure/B2644111.png)
1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C14H10F3N3O2S. It has an average mass of 341.308 Da and a monoisotopic mass of 341.044586 Da .
Synthesis Analysis
The compound contains an anionically activatable trifluoromethyl group and is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo . The introduction of the functional group into the 4-th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on Br-Li exchange in the appropriate bromide .Scientific Research Applications
Metal Ion Extraction and Determination
The synthesis of L involves a novel triazene 1-oxide derivative. Spectrophotometric titrations reveal that L forms a stable complex with nickel ions (Ni²⁺). Researchers have utilized this ligand for selective extraction and spectrophotometric determination of Ni²⁺ in natural water samples. The method’s detecting limit is impressively low, making it valuable for environmental monitoring .
Functionalized Spirocyclic Oxetanes
Protected azetidinone, a precursor to L , serves as a versatile building block. The Carreira group has explored its use in forming functionalized spirocyclic oxetanes, which have potential applications in drug discovery and materials science .
Bioactivity and Anion Binding
While not directly studied for L , related 4-sulfonyl-1,2,3-triazole scaffolds exhibit promising bioactivities. These compounds are intriguing as anion binders, and further exploration of their properties could lead to novel applications .
Medicinal Chemistry and Drug Design
Given the structural diversity of triazene moieties, including L , they are attractive candidates for medicinal chemistry. Researchers may explore their pharmacological properties, potential as enzyme inhibitors, or use as building blocks in drug design .
Organometallic Ligands
Triazene derivatives have been investigated as ligands in organometallic complexes. Their coordination chemistry and reactivity features make them interesting candidates for catalysis and materials science .
Combinatorial Chemistry and Natural Synthesis
Historically, triazene compounds have played a role in combinatorial chemistry and natural synthesis. Their diverse structures and reactivity patterns offer opportunities for creating novel molecules and functional materials .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c1-9-2-4-10(5-3-9)23(21,22)20-12-6-7-18-8-11(12)13(19-20)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRADQYFNIPBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=NC=C3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2644028.png)

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)
![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)
![4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2644035.png)

![3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2644040.png)
![3-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2644041.png)




![4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B2644049.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)